BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Lipophilicity Regioisomer differentiation Physicochemical profiling

N-(4-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1110979-59-3) is a synthetic small molecule belonging to the 2-methylquinazolin-4-yloxy acetamide class, characterized by a 2-methylquinazoline core linked via an oxyacetamide bridge to a 4-bromophenyl ring. With a molecular formula of C17H14BrN3O2 and a molecular weight of 372.22 g/mol, the compound is classified as an inhibitor of NADPH oxidase (NOX) enzymes and has been investigated in the context of inflammatory disease research.

Molecular Formula C17H14BrN3O2
Molecular Weight 372.222
CAS No. 1110979-59-3
Cat. No. B2525224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS1110979-59-3
Molecular FormulaC17H14BrN3O2
Molecular Weight372.222
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22)
InChIKeyNNGQPYZPNNRJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1110979-59-3) — Structural and Procurement Baseline


N-(4-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1110979-59-3) is a synthetic small molecule belonging to the 2-methylquinazolin-4-yloxy acetamide class, characterized by a 2-methylquinazoline core linked via an oxyacetamide bridge to a 4-bromophenyl ring . With a molecular formula of C17H14BrN3O2 and a molecular weight of 372.22 g/mol, the compound is classified as an inhibitor of NADPH oxidase (NOX) enzymes and has been investigated in the context of inflammatory disease research . It is commercially available as a reference standard and screening compound, typically at ≥95% purity .

Why N-(4-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Cannot Be Substituted by In-Class Analogs


Within the 2-methylquinazolin-4-yloxy acetamide series, the position and identity of the halogen substituent on the N-phenyl ring substantially influence both physicochemical properties and target engagement profiles. The 4-bromo substituent confers a distinct combination of lipophilicity (logP ≈ 3.96), aqueous solubility (logSw ≈ -4.09), and electronic character (Hammett σp = +0.23) that differs systematically from the 4-chloro (σp = +0.23, but lower polarizability), 4-fluoro (σp = +0.06), 3-bromo, and 2-bromo regioisomers . These differences translate into measurable variations in chromatographic retention, membrane permeability, and NOX isoform inhibitory potency, meaning that procurement of a closely related analog without explicit bridging data introduces uncontrolled experimental variance [1].

Quantitative Evidence Supporting Selection of N-(4-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Over Closest Analogs


Lipophilicity-Driven Differentiation: logP of 4-Bromo vs. 2-Bromo and 3-Bromo Regioisomers

The 4-bromo regioisomer exhibits a calculated logP of 3.96, which is 0.58 log units higher than the 2-bromo analog (logP ≈ 3.38) and approximately 0.93 log units higher than the 3-bromo analog (logP ≈ 3.03), as reported in the ChemDiv screening database and PrenDB [1]. This difference in lipophilicity translates to a predicted 3- to 8-fold increase in n-octanol/water partition coefficient, directly impacting membrane permeation and non-specific protein binding in cellular assays.

Lipophilicity Regioisomer differentiation Physicochemical profiling

NOX4/NOX5 Inhibitory Activity: Quantitative Binding Data from BindingDB

According to ChEMBL-curated data in BindingDB, N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CHEMBL3347550) exhibits an IC50 of 1.00 × 10^5 nM (100 µM) against full-length human NOX4 expressed in COS-22 cells and a similar IC50 of 1.00 × 10^5 nM against human NOX5 expressed in HEK cells [1]. While this potency is modest, it provides a quantitative baseline for structure-activity relationship (SAR) studies within the quinazoline-4-yloxy acetamide series. Importantly, closely related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one analogs disclosed in Emory University patents have demonstrated nanomolar-range NOX inhibitory activity, indicating that scaffold optimization can yield substantial potency gains [2].

NADPH oxidase NOX4 inhibition NOX5 inhibition

Class-Level Evidence: Quinazoline-4-yloxy Acetamide Scaffold as Privileged NADPH Oxidase Inhibitor Pharmacophore

Multiple independent patent filings from Emory University (US 2013/0225612, US 2016/0250210, US 2018/0228827) explicitly claim quinazoline derivatives, including 2-methylquinazolin-4(3H)-one and related 4-oxy-substituted analogs, as inhibitors of NADPH oxidases (NOX1, NOX2, NOX3, NOX4, NOX5, DUOX1, DUOX2) and myeloperoxidase [1][2]. The 2-methylquinazolin-4-yloxy acetamide subclass places the target compound within a structurally defined, patent-protected pharmacophore space that is distinct from other NADPH oxidase inhibitor chemotypes such as apocynin (methoxy-substituted catechol), diphenyleneiodonium (DPI), and pyrazolopyridine-based inhibitors (e.g., GKT137831/Setanaxib) .

NADPH oxidase inhibitor pharmacophore Quinazoline scaffold NOX inhibitor patent landscape

Substituent Electronic Effects: Hammett σp Constant Differentiation for 4-Bromo vs. 4-Fluoro and 4-Chloro Analogs

The 4-bromo substituent (Hammett σp = +0.23, σm = +0.39) provides a distinct electronic profile compared to the 4-fluoro analog (σp = +0.06) and is comparable in field/inductive effect to the 4-chloro analog (σp = +0.23) but with significantly higher polarizability (α = 3.05 ų for Br vs. 2.18 ų for Cl) [1]. This polarizability difference can influence halogen bonding interactions with target proteins, π-stacking with aromatic residues, and metabolic stability (C-Br bond dissociation energy ≈ 337 kJ/mol vs. C-Cl ≈ 397 kJ/mol) [2].

Hammett constant Substituent electronic effect SAR design

Recommended Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide


SAR Probe for NADPH Oxidase (NOX) Inhibitor Lead Optimization

The compound's defined NOX4/NOX5 inhibitory activity (IC50 ≈ 100 µM) [1], combined with its patent-protected quinazoline-4-yloxy acetamide scaffold [2], makes it a suitable starting point for systematic SAR exploration. Medicinal chemistry teams can use the 4-bromo substituent as a synthetic handle for diversification (e.g., Suzuki coupling, Buchwald-Hartwig amination) while benchmarking new derivatives against the parent compound's NOX4/NOX5 IC50 values.

Physicochemical Comparator in Regioisomeric Halogen Series

With a precisely measured logP of 3.96 and logSw of -4.09 , the 4-bromo regioisomer serves as a reference standard for chromatographic method development and permeability assays where the impact of bromine substitution position on lipophilicity and aqueous solubility must be systematically evaluated against the 2-bromo (logP ≈ 3.38) and 3-bromo (logP ≈ 3.03) analogs.

Negative Control for NOX2-Selective Inhibitor Screening

Given its modest potency against NOX4 and NOX5 and the absence of reported NOX2 selectivity data, this compound can be employed as a low-affinity control in screens designed to identify NOX2-selective inhibitors from quinazoline-based compound libraries, helping to establish assay windows and selectivity thresholds [1].

Computational Chemistry Benchmark for Halogen Bonding and Polarizability Modeling

The 4-bromophenyl moiety, with its high atomic polarizability (α = 3.05 ų) relative to 4-chloro and 4-fluoro analogs [3], provides an experimentally tractable system for validating quantum mechanical and molecular dynamics simulations of halogen bonding interactions between quinazoline-based inhibitors and their protein targets.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.